IMM-01

描述

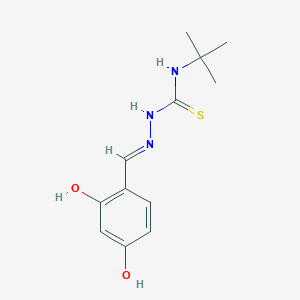

Structure

3D Structure

属性

IUPAC Name |

1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-12(2,3)14-11(18)15-13-7-8-4-5-9(16)6-10(8)17/h4-7,16-17H,1-3H3,(H2,14,15,18)/b13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFUAYRGVLQXKC-NTUHNPAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)NN=CC1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=S)N/N=C/C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218795-74-5 | |

| Record name | 218795-74-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IMM-01

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IMM-01 is a novel recombinant human signal regulatory protein α (SIRPα)-Fc fusion protein designed to enhance the body's innate and adaptive anti-tumor immunity. Its primary mechanism of action involves the blockade of the CD47-SIRPα signaling pathway, a critical immune checkpoint that tumor cells exploit to evade phagocytosis by macrophages. By disrupting this "don't eat me" signal, this compound unleashes the phagocytic potential of macrophages against cancer cells. Furthermore, this compound possesses a dual-action mechanism, whereby its Fc domain engages activating Fcγ receptors (FcγR) on macrophages, delivering a potent "eat me" signal that further stimulates anti-tumor activity. This comprehensive guide delves into the molecular intricacies of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Core Mechanism of Action: A Dual-Pronged Approach

This compound's therapeutic effect is rooted in its ability to modulate macrophage activity through a two-pronged approach: inhibiting an anti-phagocytic signal while simultaneously providing a pro-phagocytic one.

Blocking the "Don't Eat Me" Signal: Disruption of the CD47-SIRPα Axis

Tumor cells frequently overexpress CD47 on their surface, which interacts with SIRPα on macrophages.[1] This interaction triggers a signaling cascade within the macrophage that inhibits phagocytosis, effectively providing a "don't eat me" signal for the cancer cell.[1] this compound, being a SIRPα-Fc fusion protein, competitively binds to CD47 on tumor cells, thereby preventing its interaction with endogenous SIRPα on macrophages.[2] This blockade abrogates the inhibitory signal, rendering the tumor cells susceptible to phagocytosis.[2]

Activating the "Eat Me" Signal: Engagement of Fcγ Receptors

The Fc domain of this compound, derived from human IgG1, plays a crucial role in its dual-action mechanism.[2] This Fc region binds to activating Fcγ receptors (FcγRs) on the surface of macrophages.[3] This engagement triggers a downstream signaling cascade that actively promotes phagocytosis, providing a potent "eat me" signal.[3] This activation of macrophages not only leads to the direct engulfment and destruction of tumor cells but also enhances antigen presentation to T cells, thereby bridging the innate and adaptive immune responses.[1]

Molecular Structure and Binding Properties

This compound is a recombinant fusion protein composed of the extracellular domain of human SIRPα linked to the Fc portion of human IgG1.[2] This design confers both the CD47-binding specificity of SIRPα and the effector functions of an IgG1 antibody.

Table 1: Binding Affinity of this compound

| Parameter | Value | Reference |

| Binding Affinity to CD47 (EC50) | 0.4967 nM | [1] |

| ADCP Induction (EC50) | 0.1389 nM | [1] |

A key feature of this compound is its engineered design that results in weak binding to human red blood cells (RBCs).[4] This is a significant safety advantage, as it minimizes the risk of hemolysis, a common adverse event associated with some CD47-targeting antibodies.[4] This favorable safety profile is attributed to the specific glycosylation patterns of the this compound fusion protein.

Signaling Pathways

The dual mechanism of action of this compound involves the modulation of two distinct signaling pathways within the macrophage.

Inhibition of SIRPα Signaling

Upon this compound binding to CD47 on a tumor cell, the inhibitory signal transduction through the macrophage's SIRPα is blocked.

Caption: this compound blocks the CD47-SIRPα "don't eat me" signal.

Activation of Fcγ Receptor Signaling

The Fc portion of this compound engages with Fcγ receptors on the macrophage surface, initiating a pro-phagocytic signaling cascade.

Caption: The Fc domain of this compound activates the "eat me" signal.

Preclinical and Clinical Data

Preclinical Efficacy

In vitro and in vivo preclinical studies have demonstrated the potent anti-tumor activity of this compound.

Table 2: Preclinical Efficacy of this compound in Xenograft Models

| Tumor Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| Daudi Xenograft | This compound | 97.48% | [3] |

Clinical Trial Results

Clinical trials have evaluated the safety and efficacy of this compound as a monotherapy and in combination with other agents.

Table 3: Phase 1b/2 Study of this compound in Combination with Tislelizumab in Advanced Solid Tumors (IMM01-04)

| Parameter | Value | Reference |

| Number of Patients | 14 | [2] |

| Confirmed Partial Response (PR) | 1 | [2] |

| Stable Disease (SD) | 3 | [2] |

| Recommended Phase 2 Dose (RP2D) | 2.0 mg/kg | [2] |

Table 4: Common Treatment-Related Adverse Events (TRAEs) in the IMM01-04 Study (All Grades)

| Adverse Event | Frequency | Reference |

| Anemia | 85.7% | [1] |

| Platelet count decreased | 28.6% | [1] |

| Asthenia | 28.6% | [1] |

| White blood cell count decreased | 21.4% | [1] |

| Lymphocyte count decreased | 21.4% | [1] |

| Infusion-related reaction | 21.4% | [1] |

| Proteinuria | 21.4% | [1] |

Table 5: Grade 3-4 TRAEs in the IMM01-04 Study

| Adverse Event | Frequency | Reference |

| Lymphocyte count decreased | 21.4% | [2] |

| White blood cell count decreased | 14.3% | [2] |

| Platelet count decreased | 14.3% | [2] |

| Blood creatine (B1669601) phosphokinase MB increased | 7.1% | [2] |

| Blood pressure increased | 7.1% | [2] |

| Anemia | 7.1% | [2] |

Experimental Protocols

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

This protocol outlines a general method for assessing the ADCP activity of this compound.

Caption: Workflow for a typical ADCP assay.

Methodology:

-

Target Cell Labeling: Target tumor cells are labeled with a pH-sensitive dye that fluoresces in the acidic environment of the phagosome.[5]

-

Opsonization: Labeled target cells are incubated with varying concentrations of this compound to allow for opsonization.

-

Co-culture: Opsonized target cells are then co-cultured with effector macrophages.

-

Incubation: The co-culture is incubated for a specific period to allow for phagocytosis to occur.

-

Analysis: The percentage of macrophages that have engulfed target cells is quantified by flow cytometry, detecting the fluorescent signal from the labeled target cells within the macrophages.[5]

In Vivo Xenograft Mouse Model

This protocol provides a general outline for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.

Caption: General workflow for an in vivo xenograft study.

Methodology:

-

Cell Implantation: Human tumor cells are implanted subcutaneously into immunodeficient mice.[6]

-

Tumor Establishment: Tumors are allowed to grow to a predetermined size.

-

Treatment Administration: Mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via intravenous injection), while the control group receives a vehicle control.[7]

-

Monitoring: Tumor volume is measured regularly using calipers, and the overall health of the mice is monitored.[7]

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes and weights between the treated and control groups. Survival analysis may also be performed.[7]

Conclusion

This compound represents a promising immunotherapeutic agent with a well-defined, dual mechanism of action. By effectively blocking the CD47-SIRPα "don't eat me" signal and simultaneously providing a potent Fc-mediated "eat me" signal, this compound activates macrophages to eliminate tumor cells. This action not only leads to direct tumor cell killing but also has the potential to induce a broader anti-tumor immune response through enhanced antigen presentation. The favorable safety profile, particularly the weak binding to red blood cells, further enhances its therapeutic potential. Ongoing and future clinical studies will continue to elucidate the full clinical utility of this compound in various cancer types, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. ascopubs.org [ascopubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Fcγ Receptor Cross-linking Stimulates Cell Proliferation of Macrophages via the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Method for Measurement of Antibody-Dependent Cellular Phagocytosis | Springer Nature Experiments [experiments.springernature.com]

- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

IMM-01: A SIRPα-Fc Fusion Protein for Cancer Immunotherapy - A Technical Guide

This technical guide provides an in-depth overview of IMM-01, a novel SIRPα-Fc fusion protein developed for cancer immunotherapy. The content herein is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound's mechanism of action, a compilation of preclinical and clinical data, methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and the CD47-SIRPα Axis

Cancer cells can evade the immune system through various mechanisms, one of which is the expression of "don't eat me" signals on their surface. The interaction between CD47, a protein often overexpressed on cancer cells, and Signal Regulatory Protein Alpha (SIRPα) on myeloid cells like macrophages and dendritic cells, is a critical innate immune checkpoint that inhibits phagocytosis.[1][2] By binding to SIRPα, CD47 initiates a signaling cascade that prevents the engulfment and destruction of cancer cells, thereby promoting tumor survival and proliferation.[3][4]

This compound is a recombinant fusion protein composed of the extracellular domain of human SIRPα linked to an Fc domain of human immunoglobulin G1 (IgG1).[5] This design allows this compound to act as a decoy receptor, competitively binding to CD47 on tumor cells and blocking its interaction with SIRPα on phagocytes.[5] This blockade abrogates the "don't eat me" signal, enabling macrophages to recognize and engulf cancer cells.[6]

Mechanism of Action: A Dual Approach

This compound exhibits a dual anti-tumor mechanism of action:

-

Blocking the "Don't Eat Me" Signal: By binding to CD47 on tumor cells, this compound prevents the engagement of SIRPα on macrophages. This action removes the inhibitory signal that would otherwise prevent phagocytosis.[5][6]

-

Activating the "Eat Me" Signal: The Fc portion of this compound can engage activating Fcγ receptors (FcγRs) on the surface of macrophages.[7] This interaction provides a pro-phagocytic, or "eat me," signal, further enhancing the engulfment of antibody-opsonized tumor cells.[7] This process is known as Antibody-Dependent Cellular Phagocytosis (ADCP).[6]

Beyond direct phagocytosis, the activation of macrophages can lead to a broader anti-tumor immune response. Activated macrophages can process and present tumor antigens to T cells, thereby bridging the innate and adaptive immune systems and potentially converting immunologically "cold" tumors into "hot" tumors that are more responsive to other immunotherapies.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Preclinical Data

| Parameter | Value | Cell Lines/Models | Reference |

| Binding Affinity (EC50) | 0.4967 nM | In vitro binding to CD47 | [7] |

| ADCP Activity (EC50) | 0.1389 nM | In vitro assay | |

| Tumor Growth Inhibition (TGI) | 97.48% | Daudi xenograft tumor model |

Clinical Data

| Parameter | Value | Patient Population | Reference |

| Dose Escalation Cohorts | 0.003, 0.01, 0.05, 0.15, 0.5, 1.0 mg/kg | 14 patients | [8] |

| Objective Response Rate (ORR) | Promising anti-tumor activity up to 1.0 mg/kg | Relapsed or refractory lymphoma | [8] |

| Terminal Half-life | 53.8 to 73.3 hours | Relapsed or refractory lymphoma | [8] |

| Parameter | Value | Patient Population | Reference |

| Recommended Phase 2 Dose (RP2D) | 2.0 mg/kg | Advanced solid tumors | [9] |

| Confirmed Partial Response (PR) | 1 patient (heavily pre-treated NSCLC) | 14 patients in dose escalation | [9] |

| Stable Disease (SD) | 3 patients | 14 patients in dose escalation | [9] |

| Parameter | Value | Patient Population (n=32) | Reference |

| Objective Response Rate (ORR) | 65.6% | Prior anti-PD-1 failed cHL | [10] |

| Complete Response (CR) Rate | 18.8% | Prior anti-PD-1 failed cHL | [10] |

| Disease Control Rate (DCR) | 93.8% | Prior anti-PD-1 failed cHL | [10] |

| Median Time to Response (TTR) | 1.6 months | Prior anti-PD-1 failed cHL | [10] |

Safety Profile

This compound has demonstrated a favorable safety profile, notably with no binding to human red blood cells (RBCs), thus avoiding the severe hemolysis that can be a concern with some anti-CD47 therapies.[7][8]

| Adverse Event (AE) | Grade | Incidence | Clinical Trial | Reference |

| Thrombocytopenia | Grade 1/2 | 54% | Monotherapy in Lymphoma | [8] |

| Neutrophil count decreased | Grade 1/2 | 36% | Monotherapy in Lymphoma | [8] |

| Pyrexia | Grade 1/2 | 36% | Monotherapy in Lymphoma | [8] |

| Anemia | Grade 1/2 | 27% | Monotherapy in Lymphoma | [8] |

| Lymphocyte count decreased | Grade 3-4 | 21.4% | Combination with Tislelizumab | [9] |

| White blood cell count decreased | Grade 3-4 | 14.3% | Combination with Tislelizumab | [9] |

| Platelet count decreased | Grade 3-4 | 14.3% | Combination with Tislelizumab | [9] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

This assay quantifies the ability of this compound to mediate the phagocytosis of tumor cells by macrophages.

Materials:

-

Target tumor cells (e.g., CD47-expressing cancer cell line)

-

Effector cells (e.g., human peripheral blood mononuclear cell (PBMC)-derived macrophages)

-

This compound and isotype control antibody

-

Fluorescent dye for labeling target cells (e.g., CFSE or a pH-sensitive dye)

-

Fluorescently labeled antibody against a macrophage marker (e.g., anti-CD14)

-

96-well U-bottom plates

-

Flow cytometer

Protocol:

-

Target Cell Labeling: Label the target tumor cells with a fluorescent dye according to the manufacturer's protocol.

-

Effector Cell Preparation: Isolate monocytes from human PBMCs and differentiate them into macrophages.

-

Opsonization: Incubate the labeled target cells with serial dilutions of this compound or an isotype control antibody for 30-60 minutes at 37°C to allow opsonization.

-

Co-culture: Add the effector cells to the opsonized target cells at an appropriate effector-to-target (E:T) ratio (e.g., 4:1).

-

Incubation: Incubate the co-culture for 2-4 hours at 37°C to allow for phagocytosis.

-

Staining: Stain the cells with a fluorescently labeled antibody against a macrophage-specific marker.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer. The percentage of macrophages that have engulfed target cells is determined by gating on the macrophage population and measuring the fluorescence from the target cell label.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay measures the ability of this compound to induce the killing of target cells by effector immune cells, typically Natural Killer (NK) cells.

Materials:

-

Target tumor cells

-

Effector cells (e.g., NK cells or PBMCs)

-

This compound and isotype control antibody

-

A reagent to measure cell lysis (e.g., LDH release assay kit or a fluorescent dye for dead cells like 7-AAD)

-

96-well plates

Protocol:

-

Cell Preparation: Prepare target and effector cells.

-

Assay Setup: Plate the target cells in a 96-well plate.

-

Antibody Addition: Add serial dilutions of this compound or an isotype control antibody to the wells containing the target cells.

-

Effector Cell Addition: Add the effector cells at a specific E:T ratio.

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Lysis Measurement: Measure cell lysis using a suitable method. For an LDH release assay, collect the supernatant and measure LDH activity. For flow cytometry, stain the cells with a viability dye and analyze.

-

Data Analysis: Calculate the percentage of specific lysis for each antibody concentration.

Complement-Dependent Cytotoxicity (CDC) Assay

This assay determines if this compound can induce the complement cascade to lyse target cells.

Materials:

-

Target tumor cells

-

This compound and isotype control antibody

-

A source of active complement (e.g., baby rabbit serum)

-

A reagent to measure cell viability (e.g., Calcein-AM or a tetrazolium salt like MTT)

-

96-well plates

Protocol:

-

Cell Plating: Seed the target cells in a 96-well plate.

-

Antibody Addition: Add serial dilutions of this compound or an isotype control antibody.

-

Complement Addition: Add the complement source to the wells.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Viability Measurement: Measure the viability of the remaining cells using a suitable assay.

-

Data Analysis: Calculate the percentage of cell lysis for each antibody concentration.

In Vivo Mouse Tumor Models

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Models:

-

Xenograft Models: Human tumor cell lines (e.g., Daudi, Raji, HL-60) are implanted into immunodeficient mice (e.g., SCID or NSG mice).[7]

-

Humanized Mouse Models: Immunodeficient mice are engrafted with human hematopoietic stem cells to reconstitute a human immune system, allowing for the study of interactions between the therapeutic, human tumor cells, and human immune cells.

General Protocol (Xenograft Model):

-

Tumor Implantation: Subcutaneously or intravenously inject a specific number of human tumor cells into immunodeficient mice.

-

Tumor Growth: Allow the tumors to establish and reach a palpable size.

-

Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy). Administer the treatments according to the specified dose and schedule.

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

-

Data Analysis: Compare the tumor growth curves and calculate the tumor growth inhibition (TGI) for each treatment group.

Signaling Pathways

The CD47-SIRPα signaling pathway is a key regulator of innate immune surveillance.

References

- 1. Testing Cancer Immunotherapeutics in a Humanized Mouse Model Bearing Human Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibody-dependent cell-mediated cytotoxicity (ADCC) assay with natural killer cells in malaria immunity [protocols.io]

- 3. ADCC Assay Protocol [bio-protocol.org]

- 4. Method for Measurement of Antibody-Dependent Cellular Phagocytosis | Springer Nature Experiments [experiments.springernature.com]

- 5. ADCC Assay Protocol [en.bio-protocol.org]

- 6. revvity.com [revvity.com]

- 7. agilent.com [agilent.com]

- 8. stemcell.com [stemcell.com]

- 9. Humanized Mouse Models for the Preclinical Assessment of Cancer Immunotherapy | Semantic Scholar [semanticscholar.org]

- 10. ichor.bio [ichor.bio]

The Role of CD47 in Cancer and the Therapeutic Targeting by IMM-01: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cell surface protein CD47 has emerged as a critical regulator of innate immunity and a key therapeutic target in oncology. Overexpressed on a wide array of cancer cells, CD47 functions as a "don't eat me" signal by binding to the signal-regulatory protein α (SIRPα) on macrophages and other myeloid cells, thereby inhibiting phagocytosis and enabling immune evasion. This technical guide provides an in-depth overview of the role of the CD47-SIRPα axis in cancer, the mechanism of action of IMM-01, a novel SIRPα-Fc fusion protein, and detailed experimental protocols for evaluating CD47-targeted therapies. This compound is designed to block the CD47-SIRPα interaction, thereby unleashing the phagocytic potential of macrophages against tumor cells. This document summarizes the current understanding of CD47 biology in cancer and the preclinical and clinical data supporting the therapeutic rationale for this compound.

The Role of CD47 in Cancer

CD47, also known as integrin-associated protein (IAP), is a transmembrane protein that is ubiquitously expressed on normal cells, playing a role in various physiological processes including cell migration and T-cell activation.[1] However, its overexpression has been documented in a multitude of hematological and solid malignancies, where it serves as a crucial mechanism for tumor cells to evade immune surveillance.[2][3]

The CD47-SIRPα "Don't Eat Me" Signaling Pathway

The primary mechanism by which CD47 promotes immune evasion is through its interaction with SIRPα, a transmembrane protein expressed on myeloid cells, particularly macrophages and dendritic cells.[2][4] The binding of CD47 on a target cell to SIRPα on a macrophage initiates a signaling cascade within the macrophage that inhibits phagocytosis.[5] This "don't eat me" signal is a critical checkpoint for the innate immune system, preventing the destruction of healthy "self" cells. Cancer cells exploit this pathway by upregulating CD47 expression, effectively masquerading as healthy cells and avoiding clearance by the innate immune system.[1][6]

The CD47-SIRPα signaling pathway involves the phosphorylation of immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic domain of SIRPα.[7] This leads to the recruitment and activation of the protein tyrosine phosphatases SHP-1 and SHP-2, which in turn dephosphorylate downstream signaling molecules involved in the cytoskeletal rearrangements necessary for phagocytosis, such as non-muscle myosin IIA.[3] By activating this inhibitory pathway, cancer cells effectively suppress the phagocytic activity of macrophages.

CD47 Expression in Cancer and Prognostic Significance

Elevated CD47 expression has been observed in a wide range of cancers and is often correlated with poor prognosis and increased metastasis.[8] Analysis of The Cancer Genome Atlas (TCGA) database reveals high CD47 mRNA expression in various tumor types.

| Cancer Type | CD47 Expression Level (TCGA Data) | Reference |

| Ovarian Cancer | High | [1] |

| Uterine Corpus Endometrial Carcinoma | High | [2] |

| Lung Adenocarcinoma | High | [2] |

| Head and Neck Squamous Cell Carcinoma | High | [2] |

| Breast Cancer | High | [7] |

| Colon Adenocarcinoma | High | [7] |

| Glioblastoma | High | [7] |

This compound: A Novel CD47-Targeting Agent

This compound is a recombinant human SIRPα-Fc fusion protein designed to block the CD47-SIRPα signaling pathway. It consists of the extracellular domain of human SIRPα fused to the Fc region of human IgG1.[9] This design allows this compound to act through a dual mechanism of action to promote tumor cell elimination.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects through two primary mechanisms:

-

Blocking the "Don't Eat Me" Signal: The SIRPα domain of this compound binds with high affinity to CD47 on the surface of cancer cells, preventing the interaction between tumor cell CD47 and macrophage SIRPα.[9] This blockade effectively removes the inhibitory "don't eat me" signal, thereby enabling macrophages to phagocytose the cancer cells.[10]

-

Activating the "Eat Me" Signal: The IgG1 Fc domain of this compound can engage with Fcγ receptors (FcγRs) on the surface of macrophages. This interaction can further activate macrophages and enhance antibody-dependent cellular phagocytosis (ADCP), providing a potent "eat me" signal.[9][11]

This dual mechanism of simultaneously blocking an inhibitory signal and providing an activating signal is designed to elicit a robust anti-tumor immune response.

Preclinical and Clinical Data for this compound

Preclinical studies have demonstrated the potent anti-tumor activity of this compound. In vitro binding assays have shown a strong binding affinity of this compound to human CD47.

| Parameter | Value | Reference |

| Binding Affinity (EC50) | 0.4967 nM | [4][12] |

In vivo studies using xenograft models of hematological malignancies have shown that this compound can significantly inhibit tumor growth.[13]

Early-phase clinical trials have provided preliminary evidence of the safety and efficacy of this compound in patients with relapsed or refractory malignancies.

| Clinical Trial Phase | Key Findings | Reference |

| Phase I (Relapsed/Refractory Lymphoma) | Well-tolerated with no dose-limiting toxicities observed up to 1.0 mg/kg. Preliminary anti-tumor activity was observed. | [14] |

| Phase Ib/II (Combination with PD-1 Antibody) | Combination therapy is being evaluated in patients with relapsed and refractory malignant tumors. |

| Pharmacokinetic Parameters (Phase I, Relapsed/Refractory Lymphoma) | ||

| Dose Escalation Cohorts | 0.003 mg/kg, 0.01 mg/kg, 0.05 mg/kg, 0.15 mg/kg, 0.5 mg/kg, 1.0 mg/kg | [14] |

| Terminal Half-life | Ranges from 53.8 to 73.3 hours | [14] |

| AUC and Cmax | Show nonlinear increases in the dose range of 0.05 mg/kg to 0.5 mg/kg | [14] |

| Preliminary Efficacy (Phase I, Relapsed/Refractory Lymphoma) | ||

| Objective Response Rate (ORR) | One patient with angioimmunoblastic T-cell lymphoma (AITL) achieved a confirmed partial response (PR). | [14] |

| Disease Control Rate (DCR) | One patient with AITL was evaluated as having stable disease (SD) with tumor shrinkage. | [14] |

Experimental Protocols

This section provides an overview of key experimental methodologies for the evaluation of CD47-targeting agents like this compound.

Quantification of CD47 Expression by Flow Cytometry

Objective: To quantify the surface expression of CD47 on cancer cells.

Materials:

-

Single-cell suspension of tumor cells

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Anti-human CD47 antibody (e.g., clone B6H12) conjugated to a fluorophore

-

Isotype control antibody conjugated to the same fluorophore

-

Flow cytometer

Protocol:

-

Prepare a single-cell suspension of the tumor cells of interest.

-

Wash the cells with cold PBS containing 1% BSA.

-

Resuspend the cells in PBS with 1% BSA at a concentration of 1x10^6 cells/mL.

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Add the fluorophore-conjugated anti-CD47 antibody or the isotype control antibody at the manufacturer's recommended concentration.

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with cold PBS containing 1% BSA.

-

Resuspend the cells in 500 µL of PBS.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software, gating on the live cell population and comparing the median fluorescence intensity (MFI) of the anti-CD47 stained cells to the isotype control.

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

Objective: To assess the ability of this compound to induce macrophage-mediated phagocytosis of tumor cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., U937)

-

Macrophage differentiation factors (e.g., M-CSF)

-

Tumor target cells

-

Fluorescent dye for labeling target cells (e.g., CFSE or a pH-sensitive dye)

-

This compound

-

Human IgG1 isotype control

-

Fluorescence microscope or flow cytometer

Protocol:

-

Macrophage Preparation:

-

Isolate monocytes from human PBMCs and differentiate them into macrophages by culturing with M-CSF for 5-7 days.

-

Alternatively, use a macrophage-like cell line.

-

-

Target Cell Labeling:

-

Label the tumor target cells with a fluorescent dye according to the manufacturer's protocol.

-

-

Co-culture:

-

Plate the macrophages in a multi-well plate.

-

Add the fluorescently labeled target cells to the macrophages at an appropriate effector-to-target (E:T) ratio (e.g., 4:1).

-

Add this compound or the isotype control at various concentrations.

-

-

Incubation:

-

Incubate the co-culture for 2-4 hours at 37°C.

-

-

Analysis:

-

Microscopy: Wash the wells to remove non-phagocytosed target cells and visualize the macrophages under a fluorescence microscope. The phagocytic index can be calculated as the number of ingested target cells per 100 macrophages.

-

Flow Cytometry: Harvest the cells and stain the macrophages with a fluorescently labeled antibody against a macrophage-specific marker (e.g., CD14). Analyze the cells by flow cytometry to quantify the percentage of macrophages that have engulfed the fluorescent target cells.

-

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

Human tumor cell line

-

Matrigel (optional)

-

This compound

-

Vehicle control (e.g., PBS)

-

Calipers for tumor measurement

Protocol:

-

Tumor Cell Implantation:

-

Harvest and resuspend the human tumor cells in PBS or a mixture of PBS and Matrigel.

-

Subcutaneously inject the tumor cells (e.g., 1-5 x 10^6 cells) into the flank of the immunodeficient mice.

-

-

Tumor Growth and Treatment:

-

Monitor the mice for tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width^2).

-

Once the tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

-

Administer this compound or the vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule.

-

-

Monitoring and Endpoint:

-

Continue to measure tumor volumes and monitor the health of the mice throughout the study.

-

The study endpoint may be a predetermined tumor volume, a specific time point, or when the mice show signs of distress.

-

-

Data Analysis:

-

Compare the tumor growth curves between the treatment and control groups to determine the anti-tumor efficacy of this compound.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The CD47-SIRPα signaling pathway leading to the inhibition of phagocytosis.

Caption: The dual mechanism of action of this compound.

Caption: Workflow for the Antibody-Dependent Cellular Phagocytosis (ADCP) assay.

Conclusion

The overexpression of CD47 on cancer cells represents a significant mechanism of immune evasion, and targeting the CD47-SIRPα axis has emerged as a promising therapeutic strategy in oncology. This compound, a novel SIRPα-Fc fusion protein, is designed to overcome this immune checkpoint by not only blocking the "don't eat me" signal but also providing a potent "eat me" signal to macrophages. The preclinical and early clinical data for this compound are encouraging, supporting its continued development as a potential treatment for a variety of cancers. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of CD47-targeted therapies, which hold the potential to significantly improve outcomes for cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. CD47 (Cluster of Differentiation 47) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sketchviz.com [sketchviz.com]

- 4. Method for Measurement of Antibody-Dependent Cellular Phagocytosis | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 7. Significance of CD47 and Its Association With Tumor Immune Microenvironment Heterogeneity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prognostic value of CD47 overexpression measured by flow cytometry in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression of CD47 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 10. researchgate.net [researchgate.net]

- 11. DOT Language | Graphviz [graphviz.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. GraphViz Examples and Tutorial [graphs.grevian.org]

Preclinical Profile of IMM-01: A Dual-Mechanism CD47-Targeting Immunotherapy for Solid Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for IMM-01, a novel recombinant human signal-regulatory protein α (SIRPα)-IgG1 Fc fusion protein. This compound is designed to overcome cancer's innate immune evasion by targeting the CD47-SIRPα checkpoint. This document synthesizes key findings from in vitro and in vivo studies, detailing the agent's mechanism of action, efficacy in solid tumor models, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action

This compound leverages a dual mechanism to promote anti-tumor immunity.[1][2] By binding to CD47, which is often overexpressed on tumor cells, this compound blocks the "don't eat me" signal that cancer cells present to macrophages via the CD47-SIRPα interaction.[1][2][3] Concurrently, the IgG1 Fc domain of this compound engages activating Fcγ receptors (FcγR) on macrophages, delivering a potent "eat me" signal.[4] This dual action effectively converts macrophages from bystanders into tumor-attacking phagocytes. Activated macrophages can then act as antigen-presenting cells (APCs), priming the adaptive immune system for a broader, T-cell mediated anti-tumor response.[1][2] A key feature of this compound is its lack of binding to human red blood cells, a common issue with some CD47-targeting agents that can lead to anemia.[5][6][7]

In Vitro Activity

Preclinical in vitro assays have demonstrated this compound's potent ability to bind its target and elicit effector functions.

Quantitative In Vitro Data Summary

| Parameter | Assay Type | Result | Reference |

| Binding Affinity | ELISA | EC50: 0.4967 nM (to human CD47) | [2][5] |

| Phagocytosis | ADCP | EC50: 0.1389 nM | [1][4] |

| Cytotoxicity | ADCC | Moderate activity observed | [2][5] |

| Cytotoxicity | CDC | No activity observed | [2][5] |

| Hemocompatibility | Red Blood Cell Binding | No binding to human RBCs | [5][6][7] |

Key In Vitro Experimental Protocols

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay: The ADCP activity of this compound was evaluated using a co-culture system.[1][4]

-

Cell Preparation:

-

Target Cells: Human cancer cell lines (e.g., Raji) were labeled with a fluorescent dye (e.g., CFSE).

-

Effector Cells: Macrophages were derived from human peripheral blood mononuclear cells (PBMCs) and labeled with a different fluorescent dye.

-

-

Co-culture: Labeled target cells were opsonized with varying concentrations of this compound or an isotype control antibody. Labeled macrophages were then added at a specified Effector:Target (E:T) ratio.

-

Incubation: The co-culture was incubated for a period of 2-4 hours to allow for phagocytosis.

-

Data Acquisition: The percentage of macrophages that had engulfed target cells (double-positive for both fluorescent labels) was quantified using flow cytometry.

-

Analysis: The results were plotted as the percentage of phagocytosis versus this compound concentration, and the EC50 value was calculated using a four-parameter logistic regression model.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay: The potential for this compound to induce ADCC was assessed.[1][2]

-

Cell Preparation:

-

Target Cells: CD47-expressing tumor cells were used.

-

Effector Cells: Natural Killer (NK) cells, typically isolated from human PBMCs, served as the effector population.

-

-

Assay Setup: Target cells were plated and incubated with serial dilutions of this compound or a control antibody.

-

Effector Cell Addition: NK cells were added at a defined E:T ratio.

-

Incubation: The plate was incubated for approximately 4 hours.

-

Cytotoxicity Measurement: Cell lysis was quantified by measuring the release of an intracellular enzyme (e.g., lactate (B86563) dehydrogenase, LDH) into the supernatant.

-

Analysis: The percentage of specific lysis was calculated relative to control wells (spontaneous release from target cells and maximum release from lysed target cells).

In Vivo Efficacy in Solid Tumor Models

This compound has demonstrated significant anti-tumor activity in syngeneic mouse models of solid tumors, particularly in combination with immune checkpoint inhibitors.

Quantitative In Vivo Data Summary: CT26 Colon Carcinoma Model

The efficacy of a murine surrogate of this compound was evaluated in the CT26 colon carcinoma syngeneic mouse model. This model is immunocompetent, allowing for the assessment of therapies that modulate the host immune system.

| Treatment Group | Dosing (example) | Outcome Metric | Result | Reference |

| Vehicle Control | N/A | Tumor Growth | Uninhibited | [8] |

| anti-PD-1 mAb | 10 mg/kg | Tumor Growth Inhibition (TGI) | Moderate Inhibition | [8] |

| anti-PD-L1 mAb | 10 mg/kg | Tumor Growth Inhibition (TGI) | Moderate Inhibition | [8] |

| This compound (murine surrogate) | 5 mg/kg | Tumor Growth Inhibition (TGI) | Moderate Inhibition | [8] |

| This compound + anti-PD-1 mAb | 5 mg/kg + 10 mg/kg | Tumor Growth Inhibition (TGI) | Synergistic Inhibition | [8] |

| This compound + anti-PD-L1 mAb | 5 mg/kg + 10 mg/kg | Tumor Growth Inhibition (TGI) | Synergistic Inhibition | [8] |

Note: Specific TGI percentages are derived from graphical data in corporate presentations and represent the enhanced effect of the combination therapy over monotherapies.

In Vivo Experimental Protocol: Syngeneic Mouse Model

-

Model System: BALB/c mice, which are immunocompetent, were used.

-

Tumor Implantation: CT26 colon carcinoma cells were implanted subcutaneously into the flank of the mice.

-

Tumor Growth: Tumors were allowed to establish and reach a predetermined volume (e.g., 100-150 mm³).

-

Randomization: Mice were randomized into treatment cohorts (e.g., Vehicle, this compound monotherapy, anti-PD-1 monotherapy, this compound + anti-PD-1 combination).

-

Treatment Administration: Drugs were administered via intraperitoneal (IP) injection according to a specified dosing schedule (e.g., twice weekly).

-

Monitoring: Tumor volume and mouse body weight were measured regularly (e.g., 2-3 times per week).

-

Endpoint: The study was concluded when tumors in the control group reached a predefined maximum size, or at a set time point. Tumor growth inhibition (TGI) was calculated for each treatment group relative to the vehicle control.

Conclusion

The preclinical data for this compound demonstrate a promising profile for a novel immuno-oncology agent. Its dual mechanism of blocking the CD47 "don't eat me" signal while simultaneously providing an Fc-mediated "eat me" signal results in potent in vitro phagocytic activity. Importantly, in vivo studies in immunocompetent solid tumor models show that this compound has a synergistic anti-tumor effect when combined with PD-1/PD-L1 checkpoint inhibitors. The favorable safety profile, particularly the lack of binding to red blood cells, further supports its potential for clinical development in solid tumors.[5][6][7] These findings provide a strong rationale for the ongoing clinical investigation of this compound as both a monotherapy and a combination partner in oncology.[1]

References

- 1. The Phase Ib/II clinical study of IMM01 combined with PD-1 antibody in the treatment of relapsed and refractory malignant tumors completed the first patient enrollment and administration-宜明昂科英文 [cn.immuneonco.com]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. Gentulizumab, a novel anti-CD47 antibody with potent antitumor activity and demonstrates a favorable safety profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical antitumor activity, pharmacokinetics and pharmacodynamics of imexon in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Collection - SIRPα-Fc fusion protein IMM01 exhibits dual anti-tumor activities by targeting CD47/SIRPα signal pathway via blocking the âdonât eat meâ signal and activating the âeat meâ signal - Journal of Hematology & Oncology - Figshare [springernature.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. cn.immuneonco.com [cn.immuneonco.com]

A Preclinical and Clinical Overview of IMM-01 in Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: IMM-01 is a novel recombinant SIRPα-Fc fusion protein that targets the CD47/SIRPα checkpoint pathway, a key regulator of the innate immune response.[1] Overexpression of CD47 on cancer cells allows them to evade phagocytosis by macrophages through interaction with SIRPα.[2] this compound is designed to block this "don't eat me" signal, while its Fc domain simultaneously activates an "eat me" signal, leading to a dual mechanism of anti-tumor activity.[3] This guide provides a comprehensive overview of the early research findings for this compound in hematological malignancies, focusing on its mechanism of action, preclinical data, and clinical trial results.

Mechanism of Action

This compound is a SIRPα-Fc fusion protein that competitively binds to CD47 on tumor cells, thereby preventing its interaction with SIRPα on macrophages.[1] This disruption of the CD47-SIRPα axis removes the inhibitory "don't eat me" signal.[3] Concurrently, the human IgG1 Fc portion of this compound engages with Fcγ receptors on macrophages, initiating a potent "eat me" signal that triggers antibody-dependent cellular phagocytosis (ADCP).[3] Preclinical studies have shown that this compound induces strong ADCP and moderate antibody-dependent cell-mediated cytotoxicity (ADCC), but not complement-dependent cytotoxicity (CDC).[4] The proposed anti-tumor activity of this compound involves three potential mechanisms: direct activation of macrophages to phagocytose tumor cells, subsequent antigen presentation by macrophages to activate T-cells, and the conversion of "cold" tumors into "hot" tumors through the secretion of cytokines and chemokines that increase immune cell infiltration.[4][5]

Preclinical Data

Preclinical evaluation of this compound has demonstrated its high binding affinity to CD47 and potent in vitro anti-tumor activity.

| Parameter | Value | Cell Lines/Assay Conditions |

| Binding Affinity (EC50) | 0.4967 nM | In vitro binding assay.[1] |

| ADCP Induction (EC50) | 0.1389 nM | Jurkat-CSR cells.[5] |

| ADCC Activity | Moderate | Maximum levels at 5 nM.[5] |

| CDC Activity | Not Induced | [5] |

| Cell Line Binding | Strong | Raji, Daudi, SU-DHL-10, Jurkat, HL60, MV-4-11, Reh, and others.[5] |

| Red Blood Cell Binding | None | [5] |

This compound has shown robust anti-tumor activity as a monotherapy in various mouse xenograft models of hematological malignancies.

| Mouse Model | Tumor Type | Outcome |

| HL-60 CB17-SCID | Acute Myeloid Leukemia | Strong in vivo anti-tumor activity.[3] |

| Daudi CB17-SCID | Burkitt's Lymphoma | Strong in vivo anti-tumor activity.[3] |

| Raji CB17-SCID | Burkitt's Lymphoma | Strong in vivo anti-tumor activity.[3] |

Experimental Protocols

To determine the binding affinity of this compound to CD47, an in vitro binding assay was performed. The specific protocol is not detailed in the provided search results, but a general workflow can be inferred.

The antibody-dependent cellular phagocytosis (ADCP) assay was performed using flow cytometry to evaluate the phagocytic activity induced by this compound.[3]

Clinical Research Findings

A first-in-human, Phase I dose-escalation study (ChiCTR1900024904) evaluated the safety, tolerability, and preliminary efficacy of this compound monotherapy in patients with relapsed or refractory lymphoma.[6][7]

Study Design:

-

Design: Accelerated titration followed by a standard 3+3 dose escalation.[8]

-

Population: Patients with relapsed or refractory lymphoma who had failed standard therapies.[6]

-

Dose Levels: 0.003, 0.01, 0.05, 0.15, 0.5, 1.0, 1.5, and 2.0 mg/kg.[6][7]

-

Regimen: Intravenous administration once weekly for 4 weeks, followed by a 1-week rest in a 5-week cycle.[8]

Key Findings:

-

Safety: this compound was generally well-tolerated up to a dose of 2.0 mg/kg, with no dose-limiting toxicities observed up to 1.0 mg/kg.[6][8] A key advantage noted was the weak binding to human erythrocytes, avoiding severe hemolysis and the need for a priming dose.[6][8] The most common treatment-related adverse events included thrombocytopenia, neutropenia, pyrexia, and anemia.[6]

-

Efficacy: As of February 2021, with 14 patients enrolled, one patient with follicular lymphoma (FL) achieved a complete response (CR), and patients with Hodgkin lymphoma (HL) and angioimmunoblastic T-cell lymphoma (AITL) showed stable disease with tumor shrinkage.[6] In a later update with 26 evaluable patients, the disease control rate (DCR) was 57.7%.[8] One CR was observed in a patient with FL, and two partial responses (PRs) were seen in patients with classical HL and AITL.[8] The development of this compound as a monotherapy was discontinued (B1498344) to focus on combination therapies.[9]

| Efficacy Endpoint | Result (N=26) |

| Overall Response Rate (ORR) | Not explicitly stated, but CR+PR = 3/26 (11.5%) |

| Complete Response (CR) | 1 (Follicular Lymphoma) |

| Partial Response (PR) | 2 (Classical Hodgkin Lymphoma, AITL) |

| Disease Control Rate (DCR) | 57.7% (15/26) |

An open-label, multi-center, Phase II study (NCT05140811) is evaluating the safety and efficacy of this compound in combination with azacitidine (AZA) as a first-line treatment for patients with untreated higher-risk MDS.[10]

Study Design:

-

Population: Adults with intermediate to very high-risk MDS (IPSS-R score >3.5) not eligible for stem cell transplant or intensive chemotherapy.[10]

-

Regimen: this compound 2.0 mg/kg/week intravenously plus AZA 75 mg/m² subcutaneously on days 1-7 of a 28-day cycle.[10]

Key Findings (as of Dec 22, 2023):

-

Efficacy (N=51 evaluable): The combination showed promising efficacy.[10]

-

Overall Response Rate (ORR): 64.7%

-

Complete Response (CR): 29.4%

-

Marrow CR (mCR) with Hematologic Improvement (HI): 15.7%

-

Median Time to Response (TTR): 1.9 months

-

Median Duration of Response (DoR): Not Reached

-

-

Safety: The combination was well-tolerated. The most common grade ≥3 treatment-related adverse events were hematological, including leukopenia, thrombocytopenia, and neutropenia. Importantly, grade ≥3 hemolysis was rare (1.8%) without the use of a priming dose.[10]

| Efficacy Endpoint | Result (N=51) |

| Overall Response Rate (ORR) | 64.7% |

| Complete Response (CR) | 29.4% |

| Marrow CR with HI | 15.7% |

| HI only | 5.9% |

| Marrow CR only | 13.7% |

| Median Time to Response | 1.9 months |

| Median Duration of Response | Not Reached |

An open-label, multi-center, Phase II study (IMM01-04, NCT05833984) is evaluating this compound in combination with the anti-PD-1 antibody tislelizumab in patients with relapsed/refractory cHL who have failed prior anti-PD-1 treatment.[11]

Study Design:

-

Population: Patients with relapsed/refractory cHL who have failed prior anti-PD-1 therapy.[11]

-

Regimen: this compound 2.0 mg/kg intravenously weekly, plus tislelizumab 200 mg intravenously every 3 weeks.[12]

Key Findings (as of Dec 28, 2023):

-

Efficacy (N=32 evaluable): The combination demonstrated a robust anti-tumor effect.[11]

-

Overall Response Rate (ORR): 65.6%

-

Complete Response (CR) Rate: 18.8%

-

Disease Control Rate (DCR): 93.8%

-

Median Duration of Response (DoR): Not Reached

-

-

Safety: The combination had a well-tolerated safety profile.[11] The most frequent grade ≥3 treatment-related adverse events were decreased lymphocyte, white blood cell, platelet, and neutrophil counts.[11] No hemolytic anemia or hemolysis was reported.[11]

| Efficacy Endpoint | Result (N=32) |

| Overall Response Rate (ORR) | 65.6% |

| Complete Response (CR) Rate | 18.8% |

| Disease Control Rate (DCR) | 93.8% |

| Median Time to Response | 1.6 months |

| Median Duration of Response | Not Reached |

Conclusion

Early research on this compound in hematological malignancies is promising. Its dual mechanism of action, targeting both innate and adaptive immunity, has translated from potent preclinical activity to encouraging clinical efficacy, particularly in combination therapies for MDS and cHL. The favorable safety profile, notably the lack of significant hemolysis, distinguishes it from some other CD47-targeting agents. Ongoing and future studies will further delineate the role of this compound in the treatment landscape for hematological cancers.

References

- 1. SIRPα-Fc fusion protein IMM01 exhibits dual anti-tumor activities by targeting CD47/SIRPα signal pathway via blocking the "don't eat me" signal and activating the "eat me" signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. ascopubs.org [ascopubs.org]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. ascopubs.org [ascopubs.org]

- 12. researchgate.net [researchgate.net]

Differentiating IMM-01 (SIRPα-Fc) from IMM-101 (Mycobacterium): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth differentiation of two distinct immunotherapeutic agents: IMM-01, a SIRPα-Fc fusion protein, and IMM-101, a heat-killed Mycobacterium obuense. The core focus is to delineate their disparate mechanisms of action, molecular targets, and the experimental frameworks used for their evaluation.

Core Concepts and Mechanisms of Action

This compound (SIRPα-Fc): A Targeted Innate Immune Checkpoint Inhibitor

This compound is a recombinant fusion protein composed of the extracellular domain of human signal-regulatory protein alpha (SIRPα) linked to the Fc domain of human immunoglobulin G1 (IgG1)[1]. Its mechanism of action is centered on the blockade of the CD47-SIRPα innate immune checkpoint pathway[2][3][4]. CD47, often referred to as a "don't eat me" signal, is a transmembrane protein frequently overexpressed on the surface of various cancer cells[3][5]. It interacts with SIRPα, which is expressed on myeloid cells such as macrophages and dendritic cells[3][5]. This interaction initiates an inhibitory signaling cascade within the macrophage, preventing phagocytosis of the cancer cell[3][4].

This compound competitively binds to CD47 on tumor cells, thereby blocking its interaction with endogenous SIRPα on macrophages[1]. This action abrogates the "don't eat me" signal. Concurrently, the Fc portion of this compound can engage activating Fcγ receptors (FcγRs) on macrophages, providing a pro-phagocytic "eat me" signal[6]. This dual mechanism enhances antibody-dependent cellular phagocytosis (ADCP) and can also induce moderate antibody-dependent cell-mediated cytotoxicity (ADCC)[2][6]. Furthermore, by promoting phagocytosis, this compound facilitates the processing and presentation of tumor antigens by macrophages to T cells, thus bridging the innate and adaptive immune responses[2][7][8].

IMM-101 (Mycobacterium): A Broad Immunomodulator

IMM-101 is an immunomodulatory agent derived from a heat-killed preparation of the non-pathogenic bacterium Mycobacterium obuense[9][10]. Unlike the targeted approach of this compound, IMM-101 acts as a broad activator of both the innate and adaptive immune systems[9][10]. Its mechanism is not directed at a single molecular checkpoint but rather involves the systemic stimulation of immune responses.

Upon intradermal administration, the bacterial components of IMM-101 are recognized by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), on various immune cells[11]. This recognition triggers a cascade of signaling events leading to the activation and maturation of dendritic cells (DCs), macrophages, and natural killer (NK) cells[10][12][13]. Activated DCs are crucial for priming an adaptive immune response, leading to the induction of a Type-1 immune response (cDC1) and a T helper 1 (Th1) cell immune response[10]. This results in the generation of cytotoxic T-lymphocytes (CTLs) that can recognize and kill tumor cells[10]. The activation of the immune system by IMM-101 also leads to the release of various cytokines and chemokines, which helps to create an inflammatory tumor microenvironment that is less hospitable to cancer cell growth and proliferation[9].

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and IMM-101 based on available preclinical and clinical findings.

Table 1: this compound (SIRPα-Fc) Quantitative Data

| Parameter | Value | Cell/Model System | Reference |

| Binding Affinity (EC50) | 0.4967 nM | In vitro binding to CD47 | [2][6][8] |

| ADCP Induction (EC50) | 0.1389 nM | In vitro assay | [7] |

| Phase I Monotherapy (r/r Lymphoma) | |||

| Dose Escalation | 0.003 mg/kg to 1.0 mg/kg | Human | [14] |

| Most Common TRAEs | Thrombocytopenia (54%), Neutropenia (36%), Pyrexia (36%) | Human | [14] |

| Phase II (with Tislelizumab in r/r cHL) | |||

| Objective Response Rate (ORR) | 65.6% | Human | [15] |

| Complete Response Rate (CRR) | 18.8% | Human | [15] |

| Disease Control Rate (DCR) | 93.8% | Human | [15] |

Table 2: IMM-101 (Mycobacterium) Quantitative Data

| Parameter | Value | Indication | Reference |

| Phase II (with Gemcitabine) | Advanced Pancreatic Cancer | [16] | |

| Overall Survival (Metastatic Subgroup) | 7.0 months (vs. 4.4 months with Gemcitabine alone) | Metastatic Pancreatic Cancer | [17] |

| Phase II (with Nivolumab) | Advanced Melanoma (Treatment-Naïve) | [12][13] | |

| Objective Response Rate (ORR) | 73% | Advanced Melanoma | [13] |

| Progression-Free Survival (Median) | 10.2 months | Advanced Melanoma | [12] |

| Safety | Generally well-tolerated | Various Cancers | [18][19] |

| Most Frequent TEAEs | Injection site reaction (63%), Pruritus (44%), Fatigue (38%) | Advanced Melanoma | [12] |

Signaling Pathways and Mechanisms of Action Visualized

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways and mechanisms of action for this compound and IMM-101.

Figure 1: this compound Signaling Pathway.

Figure 2: IMM-101 Proposed Mechanism of Action.

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary and specific to the developing institutions. However, based on published literature, the key methodologies for evaluating these agents can be outlined.

Key Experimental Protocols for this compound (SIRPα-Fc)

-

Binding Affinity Assays:

-

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR) are standard methods to quantify the binding kinetics and affinity of this compound to recombinant human CD47 protein. Flow cytometry can be used to assess binding to CD47-expressing tumor cell lines[20].

-

Procedure Outline (Flow Cytometry):

-

Incubate CD47-positive tumor cells with escalating concentrations of this compound.

-

Wash cells to remove unbound protein.

-

Add a fluorescently labeled secondary antibody that detects the human Fc portion of this compound.

-

Analyze the median fluorescence intensity (MFI) of the cell population using a flow cytometer.

-

Calculate the EC50 from the resulting binding curve.

-

-

-

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay:

-

Methodology: This assay measures the ability of this compound to induce phagocytosis of tumor cells by macrophages.

-

Procedure Outline:

-

Generate macrophages from peripheral blood mononuclear cells (PBMCs) or use a macrophage cell line.

-

Label target tumor cells with a fluorescent dye (e.g., CFSE).

-

Opsonize the labeled tumor cells with this compound.

-

Co-culture the opsonized tumor cells with the macrophages.

-

After incubation, label the macrophages with a different fluorescently labeled antibody (e.g., anti-CD11b).

-

Analyze the percentage of double-positive cells (macrophages that have engulfed tumor cells) by flow cytometry[6][21].

-

-

-

In Vivo Tumor Xenograft Models:

-

Methodology: To evaluate the anti-tumor efficacy of this compound in a living system.

-

Procedure Outline:

-

Implant human tumor cells (e.g., hematological or solid tumor lines) into immunodeficient mice (e.g., SCID or NSG mice)[6][22].

-

Once tumors are established, administer this compound (and any combination agents) intravenously or intraperitoneally.

-

Monitor tumor volume over time using caliper measurements or bioluminescence imaging.

-

At the end of the study, tumors and relevant tissues can be harvested for further analysis (e.g., immunohistochemistry for immune cell infiltration)[2][7][8].

-

-

Key Experimental Protocols for IMM-101 (Mycobacterium)

-

Dendritic Cell Maturation Assay:

-

Methodology: To assess the ability of IMM-101 to activate and mature dendritic cells.

-

Procedure Outline:

-

Isolate or generate immature DCs from PBMCs.

-

Culture the immature DCs with IMM-101.

-

After a period of stimulation, analyze the expression of maturation markers (e.g., CD80, CD83, CD86, HLA-DR) and co-stimulatory molecules on the DC surface by flow cytometry.

-

Measure the production of cytokines (e.g., IL-12) in the culture supernatant by ELISA.

-

-

-

T-Cell Proliferation and Cytokine Production Assays:

-

Methodology: To determine if IMM-101-matured DCs can effectively stimulate a T-cell response.

-

Procedure Outline (Mixed Lymphocyte Reaction):

-

Co-culture IMM-101-matured DCs with allogeneic or autologous T-cells.

-

Measure T-cell proliferation using methods such as CFSE dilution by flow cytometry or incorporation of tritiated thymidine.

-

Quantify the production of key Th1 cytokines, such as Interferon-gamma (IFN-γ), in the co-culture supernatant using ELISA or ELISpot assays[23].

-

-

-

In Vivo Murine Tumor Models:

-

Methodology: To assess the in vivo anti-tumor efficacy of IMM-101.

-

Procedure Outline:

-

Implant syngeneic tumor cells into immunocompetent mice (e.g., C57BL/6 or BALB/c).

-

Administer IMM-101 via intradermal injection, often at a site distal to the tumor, to mimic clinical administration.

-

Monitor tumor growth and survival of the mice.

-

Analyze the tumor microenvironment and draining lymph nodes for immune cell infiltration and activation status by flow cytometry or immunohistochemistry.

-

-

References

- 1. Facebook [cancer.gov]

- 2. SIRPα-Fc fusion protein IMM01 exhibits dual anti-tumor activities by targeting CD47/SIRPα signal pathway via blocking the "don't eat me" signal and activating the "eat me" signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The SIRP-CD47 Pathway is an Innate Immune Checkpoint | Bio-Techne [bio-techne.com]

- 4. CD47/SIRPα pathway mediates cancer immune escape and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting the CD47/SIRPα pathway in malignancies: recent progress, difficulties and future perspectives [frontiersin.org]

- 6. ashpublications.org [ashpublications.org]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. What is IMM-101 used for? [synapse.patsnap.com]

- 10. Facebook [cancer.gov]

- 11. IMM 101 - AdisInsight [adisinsight.springer.com]

- 12. ascopubs.org [ascopubs.org]

- 13. icvi.org.uk [icvi.org.uk]

- 14. ascopubs.org [ascopubs.org]

- 15. ascopubs.org [ascopubs.org]

- 16. IMM-101, an immunotherapeutic agent in clinical development as an adjunctive treatment for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Immunomodulatory Effects of Stereotactic Body Radiotherapy and Vaccination with Heat-Killed Mycobacterium Obuense (IMM-101) in Patients with Locally Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. go.drugbank.com [go.drugbank.com]

- 19. go.drugbank.com [go.drugbank.com]

- 20. Frontiers | A SIRPαFc Fusion Protein Conjugated With the Collagen-Binding Domain for Targeted Immunotherapy of Non-Small Cell Lung Cancer [frontiersin.org]

- 21. SIRPα-antibody fusion proteins stimulate phagocytosis and promote elimination of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Assays for Assessing Mycobacterium avium Immunity and Evaluating the Effects of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to IMM-01: Distinguishing Between a Formin Agonist and a CD47-Targeting Immunotherapy

For the Attention of Researchers, Scientists, and Drug Development Professionals

A critical point of clarification is necessary when discussing the therapeutic agent designated "IMM-01." The nomenclature has been applied to two distinct molecules in scientific and commercial literature, leading to potential confusion. This guide serves to delineate these two entities, providing a comprehensive technical overview of each, with a focus on their disparate mechanisms of action, experimental validation, and therapeutic applications.

One "this compound" is a small molecule agonist of the mammalian Diaphanous (mDia)-related formins, investigated for its role in cytoskeletal remodeling and potential as an anti-cancer agent. The other, and more recent entity in clinical development, is a recombinant human signal regulatory protein α (SIRPα)-IgG1 fusion protein. This immunotherapy, developed by ImmuneOnco Biopharmaceuticals, targets the CD47-SIRPα axis to enhance anti-tumor immunity.

This document will address both, treating them as separate entities to ensure clarity.

Part 1: this compound, the mDia-Related Formin Agonist

Core Mechanism of Action

This compound, the formin agonist, is a small molecule designed to activate mammalian Diaphanous (mDia)-related formins.[1][2][3][4] Formins are a group of proteins integral to the regulation of the actin cytoskeleton. They play a crucial role in processes such as cell polarity, adhesion, and cytokinesis. In their normal state, mDia formins are held in an autoinhibited conformation through an intramolecular interaction between the Diaphanous Inhibitory Domain (DID) and the Diaphanous Autoregulatory Domain (DAD).[1][3]

This compound functions by disrupting this autoinhibitory DID-DAD interaction.[1][3] This activation of formins leads to the promotion of actin assembly and the stabilization of microtubules.[2][4] The downstream cellular consequences of this activity include the induction of serum response factor (SRF)-mediated gene expression, cell-cycle arrest, and ultimately, apoptosis in cancer cells.[3][4]

Signaling Pathway and Experimental Workflow

The signaling cascade initiated by this compound and a typical experimental workflow to assess its activity are depicted below.

Quantitative Data

The following table summarizes key quantitative findings related to the formin agonist this compound.

| Parameter | Value | Cell Line / Model | Reference |

| IC50 (DID-DAD Binding) | 140 nM | In vitro assay | [1][2][3] |

| Effective Concentration (Microtubule Stabilization) | 100 µM (1 hour) | SW480 colon carcinoma cells | [1] |

| Effective Concentration (LacZ Expression) | 10 µM | NIH 3T3-SRE-LacZ cells | [1] |

| Effective Concentration (Caspase-3 Cleavage) | 1-100 µM (48 hours) | NIH 3T3 and SW480 cells | [1] |

| In Vivo Efficacy (Tumor Growth) | 5-25 mg/kg (i.v., twice weekly for 3 weeks) | Mouse xenograft model of colon cancer | [1] |

Experimental Protocols

Western Blot for Caspase-3 Cleavage:

-

SW480 or NIH 3T3 cells are seeded and allowed to adhere overnight.

-

Cells are treated with this compound at concentrations ranging from 1-100 µM for 48 hours.

-

Post-treatment, cells are harvested and lysed in RIPA buffer supplemented with protease inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody against cleaved caspase-3.

-

Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Part 2: IMM01, the SIRPα-Fc Fusion Protein Immunotherapy

Core Mechanism of Action

This IMM01 is a recombinant human signal regulatory protein α (SIRPα)-IgG1 fusion protein.[5] Its primary target is the CD47 protein, which is often overexpressed on the surface of cancer cells and acts as a "don't eat me" signal to macrophages. By binding to CD47, IMM01 blocks the interaction between CD47 on tumor cells and SIRPα on macrophages.[5] This blockade inhibits the "don't eat me" signal, thereby promoting the phagocytosis of tumor cells by macrophages.[6]

Furthermore, by activating macrophages, IMM01 can stimulate T-cell anti-tumor responses, effectively turning "cold" tumors into "hot" tumors that are more responsive to other immunotherapies like PD-1 inhibitors.[6] A key feature of this molecule is its weak binding to human erythrocytes, which is intended to mitigate the risk of severe hemolysis, a common adverse event with some anti-CD47 antibodies.[5][6]

Signaling Pathway and Experimental Workflow

The mechanism of action for the immunotherapeutic IMM01 and a representative clinical trial workflow are illustrated below.

Quantitative Data

The table below presents key data from the first-in-human Phase I study of the SIRPα-Fc fusion protein IMM01.

| Parameter | Value | Population / Conditions | Reference |

| Dose Escalation Cohorts | 0.003, 0.01, 0.05, 0.15, 0.5, 1.0 mg/kg | 14 patients with relapsed/refractory lymphoma | [5] |

| Dose-Limiting Toxicities (DLTs) | None observed up to 1.0 mg/kg | Phase I study | [5] |

| Terminal Half-life (t1/2) | 53.8 to 73.3 hours | Phase I study | [5] |

| Common Treatment-Related Adverse Events (TRAEs) | Thrombocytopenia (54%), Neutrophil count decreased (36%), Pyrexia (36%), Anemia (27%) | Phase I study | [5] |

| Recommended Phase 2 Dose (RP2D) in combination with Tislelizumab | 2 mg/kg | Phase Ib/II study in advanced solid tumors | |

| Objective Response Rate (ORR) with Azacitidine | 88.2% | Phase 2 trial in higher-risk Myelodysplastic Syndromes (MDS) | |

| Complete Response (CR) Rate with Azacitidine | 41.2% | Phase 2 trial in higher-risk Myelodysplastic Syndromes (MDS) |

Experimental Protocols

Phase I Clinical Trial Protocol (Monotherapy):

-

Patient Population: Enrollment of subjects with relapsed or refractory lymphoma who have failed standard therapies.[5]

-

Study Design: An accelerated single-patient followed by a standard 3+3 dose-escalation design is used to establish safety and determine the recommended expansion dosage.[5]

-

Dosing Regimen: IMM01 is administered weekly for four weeks, followed by a one-week rest period, constituting one cycle.[5]

-

Safety Assessment: Monitoring for dose-limiting toxicities (DLTs) and treatment-related adverse events (TRAEs).[5]

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analyses: Blood samples are collected to determine parameters such as terminal half-life, AUC, and Cmax.[5]

-

Efficacy Evaluation: Tumor responses are evaluated based on the Lugano Classification 2014.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. This compound | mDia-related formins agonist | Probechem Biochemicals [probechem.com]

- 4. This compound - Forlabs Website [forlabs.co.uk]

- 5. ascopubs.org [ascopubs.org]

- 6. The Phase Ib/II clinical study of IMM01 combined with PD-1 antibody in the treatment of relapsed and refractory malignant tumors completed the first patient enrollment and administration-宜明昂科英文 [cn.immuneonco.com]

IMM-01: A Technical Guide to a Dual-Mechanism Immuno-Oncology Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMM-01 is a novel immunotherapeutic agent engineered as a recombinant human signal-regulatory protein alpha (SIRPα)-IgG1 Fc fusion protein.[1] It is designed to target the CD47-SIRPα checkpoint, a critical pathway often exploited by cancer cells to evade the innate immune system. By engaging with CD47, a "don't eat me" signal overexpressed on various tumor cells, this compound modulates the immune response to promote the elimination of malignant cells. This document provides a comprehensive overview of the molecular structure, properties, and mechanism of action of this compound, supported by available preclinical and clinical data.

Molecular Structure and Physicochemical Properties

This compound is a fusion protein that combines the extracellular domain of human SIRPα with the Fc region of human IgG1. Specifically, it utilizes the V2D1 variant of SIRPα with an N80A mutation.[2] This design confers specific binding characteristics and effector functions. The crystal structure of the this compound and CD47 complex has been elucidated, providing a detailed understanding of their interaction at the atomic level.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 80561.17 Da | [2] |

| Theoretical Isoelectric Point (pI) | 7.35 | [2] |

| Composition | Recombinant human SIRPα (V2D1 variant, N80A mutation) fused to human IgG1 Fc domain | [1][2] |

Mechanism of Action: A Dual Signaling Approach

This compound exerts its anti-tumor effects through a dual mechanism of action that both neutralizes a key "don't eat me" signal and simultaneously delivers a potent "eat me" signal to phagocytic cells.[3][4]

-

Blocking the "Don't Eat Me" Signal: Tumor cells often overexpress CD47 on their surface, which binds to SIRPα on macrophages and other myeloid cells. This interaction initiates an inhibitory signaling cascade within the macrophage, preventing phagocytosis. This compound competitively binds to CD47 on cancer cells, effectively blocking the CD47-SIRPα interaction and thereby releasing the phagocytic brake.[1][3][4]

-

Activating the "Eat Me" Signal: The IgG1 Fc portion of this compound engages with Fcγ receptors (FcγRs) on the surface of macrophages and other effector cells, such as natural killer (NK) cells. This engagement triggers a pro-phagocytic signal, actively promoting the engulfment and destruction of the antibody-coated tumor cell through a process known as antibody-dependent cellular phagocytosis (ADCP).[4] The Fc region can also mediate antibody-dependent cell-mediated cytotoxicity (ADCC).[3][4]

This dual functionality of this compound—inhibiting an anti-phagocytic signal while concurrently activating a pro-phagocytic one—results in a robust anti-tumor response.

Quantitative In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the potent anti-tumor activity of this compound.

Table 2: In Vitro Biological Activity of this compound

| Assay | Metric | Value | Cell Line(s) | Reference |

| CD47 Binding | EC50 | 0.4967 nM | Jurkat-CSR | [3][4] |

| ADCP | EC50 | 0.1389 nM | Not specified | [4] |

| ADCC | Max. Activity | Moderate | Not specified | [3][4] |

| CDC | Activity | None | Not specified | [3][4] |

Table 3: In Vivo Anti-Tumor Efficacy of this compound

| Tumor Model | Treatment | Outcome | Reference |

| Daudi Xenograft | 5 mg/kg this compound | 97.48% Tumor Growth Inhibition (TGI) at day 24 | [4] |

| Raji Orthotopic | 5 mg/kg this compound | Prolonged survival (>60% at 80 days) | [4] |